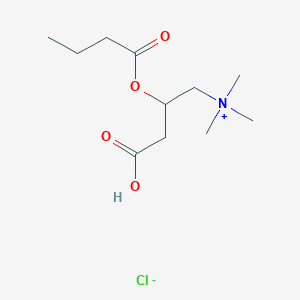
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylindole and trifluoroacetic anhydride.
Formation of Intermediate: The initial step involves the acylation of 3-methylindole with trifluoroacetic anhydride to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Cyclization: The final step involves cyclization to form the indole ring structure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted indole derivatives.
科学的研究の応用
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a drug candidate for various diseases due to its enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
- (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyridin-6-yl]propan-1-one
- (3S)-3-[3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
- (3S)-3-[3-(trifluoromethyl)phenyl]-3-methoxypropanoic acid
Uniqueness
The uniqueness of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one lies in its indole core structure combined with the trifluoromethyl group. This combination imparts unique chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C10H9F3N2O |
|---|---|
分子量 |
230.19 g/mol |
IUPAC名 |
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-4-5(10(11,12)13)2-3-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChIキー |
YJLJQYRXXZXEIV-VIFPVBQESA-N |
異性体SMILES |
C[C@@]1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N |
正規SMILES |
CC1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


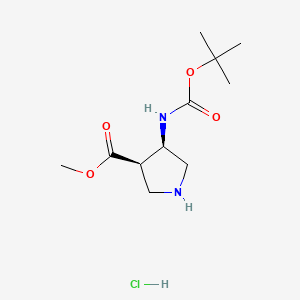
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
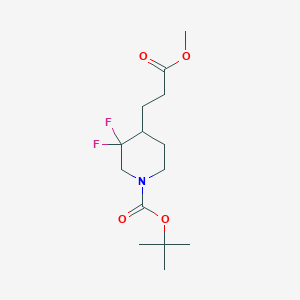

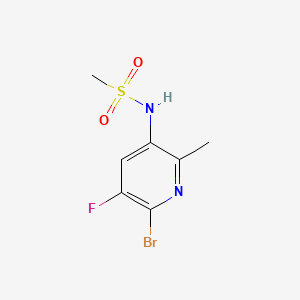
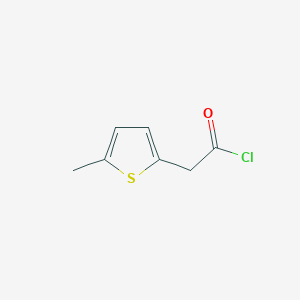
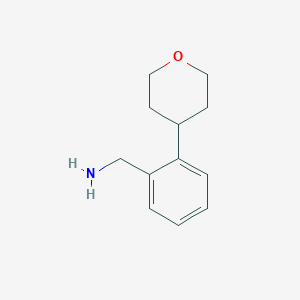
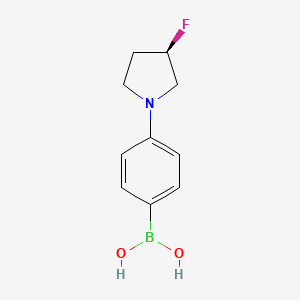

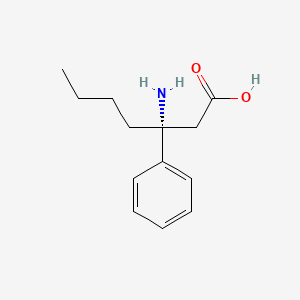
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
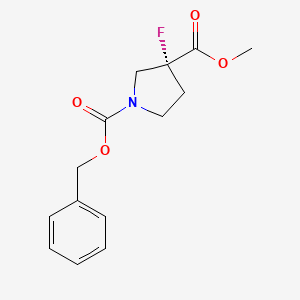
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
